molecular formula C44H44N2 B168564 N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline CAS No. 137133-18-7

N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline

Katalognummer B168564
CAS-Nummer: 137133-18-7
Molekulargewicht: 600.8 g/mol
InChI-Schlüssel: IXWWISBMIQCKIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as DTPA-DM and is known for its potential applications in various fields, including medicinal chemistry and biochemistry.

Wirkmechanismus

The mechanism of action of DTPA-DM is not fully understood. However, it is believed that DTPA-DM exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, DTPA-DM has been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTPA-DM has been shown to have several biochemical and physiological effects. In vitro studies have shown that DTPA-DM inhibits the activity of COX enzymes and ROS, which could explain its anti-inflammatory and antioxidant properties. Additionally, DTPA-DM has been shown to have analgesic properties, which could be due to its ability to inhibit the production of inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

DTPA-DM has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. Additionally, DTPA-DM has been extensively studied, and its mechanism of action is relatively well understood. However, DTPA-DM also has several limitations for lab experiments. For example, it is relatively expensive to synthesize, and its solubility in water is limited, which could make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of DTPA-DM. One potential direction is the development of new drugs based on the structure of DTPA-DM. Additionally, further studies are needed to fully understand the mechanism of action of DTPA-DM. Finally, more research is needed to explore the potential applications of DTPA-DM in various fields, including medicinal chemistry and biochemistry.
In conclusion, DTPA-DM is a chemical compound that has been extensively studied in scientific research. It has potential applications in various fields, including medicinal chemistry and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPA-DM have been discussed in this paper. Further research is needed to fully understand the potential of DTPA-DM in various fields.

Synthesemethoden

The synthesis method for DTPA-DM involves several steps. The first step involves the synthesis of 2,4-dimethyl-N-(4-methylphenyl)aniline, which is then reacted with 4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl)-2-methylphenol to form the final product. This synthesis method has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

DTPA-DM has potential applications in various fields of scientific research. One of the primary applications of DTPA-DM is in medicinal chemistry. DTPA-DM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, DTPA-DM has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

137133-18-7

Produktname

N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline

Molekularformel

C44H44N2

Molekulargewicht

600.8 g/mol

IUPAC-Name

N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C44H44N2/c1-29-9-17-39(18-10-29)45(41-21-13-31(3)25-33(41)5)43-23-15-37(27-35(43)7)38-16-24-44(36(8)28-38)46(40-19-11-30(2)12-20-40)42-22-14-32(4)26-34(42)6/h9-28H,1-8H3

InChI-Schlüssel

IXWWISBMIQCKIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C

Kanonische SMILES

CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C

Synonyme

N,N'-(2,4-DiMethyl-phenyl)-N,N'-(4-DiMethyl-phenyl)-(3,3'-DiMethyl-biphenyl)-4,4'-diaMine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.